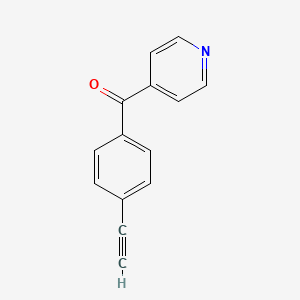![molecular formula C16H12O2S B13897968 [2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
[2-(1-Benzothien-2-yl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid typically involves the formation of the benzothiophene core followed by the introduction of the phenylacetic acid moiety. One common method involves the cyclization of 2-arylthiophenes under acidic conditions to form the benzothiophene ring. This is followed by a Friedel-Crafts acylation reaction to introduce the phenylacetic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic processes to improve yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed to form the carbon-carbon bonds necessary for the synthesis of benzothiophene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit beta-lactamase enzymes, which are involved in antibiotic resistance . Additionally, it can modulate the activity of estrogen receptors, making it a potential candidate for hormone-related therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid is unique due to its specific structural features, which confer distinct biological activities. Unlike other benzothiophene derivatives, it has a phenylacetic acid moiety that enhances its ability to interact with certain molecular targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C16H12O2S |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H12O2S/c17-16(18)10-11-5-1-3-7-13(11)15-9-12-6-2-4-8-14(12)19-15/h1-9H,10H2,(H,17,18) |
InChI-Schlüssel |
WDSPYBULHZVHQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


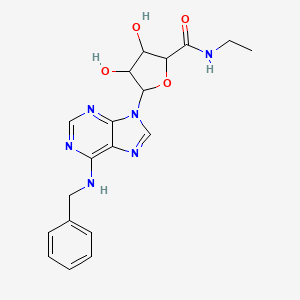
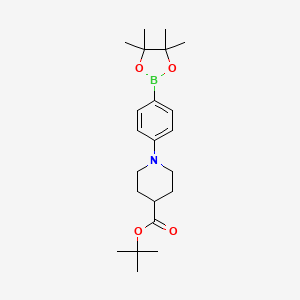
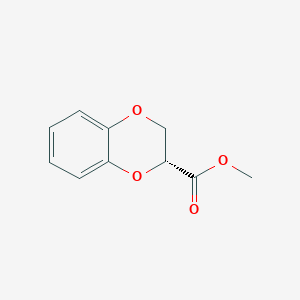
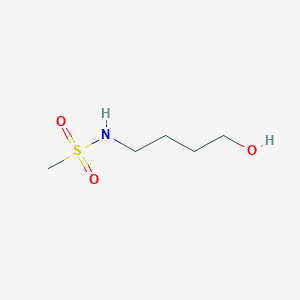
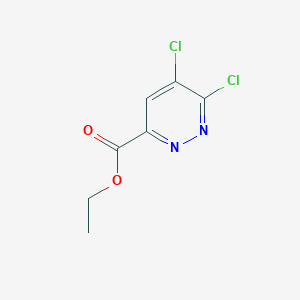

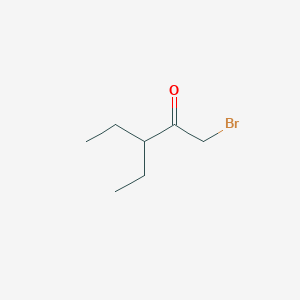
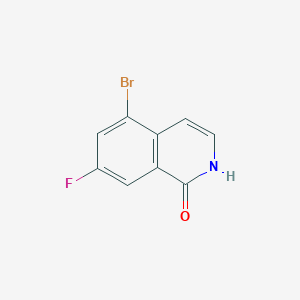
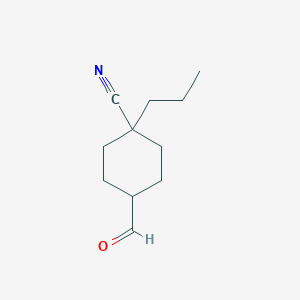
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)

![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
